

4-Phenoxycyclohexanamine chemical structure and SMILES code

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Compound of Interest

Compound Name: 4-Phenoxycyclohexanamine

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An In-depth Technical Guide to **4-Phenoxycyclohexanamine**: Structure, Synthesis, and Applications

Introduction

4-Phenoxycyclohexanamine is a bifunctional organic molecule incorporating a rigid cyclohexyl scaffold substituted with a phenoxy ether and an amine group. This unique combination of a lipophilic aromatic ether and a basic primary amine makes it a valuable building block in medicinal chemistry and materials science. The cyclohexane ring provides a three-dimensional geometry that can be crucial for specific binding interactions with biological targets, while the phenoxy and amine groups offer sites for further chemical modification. This guide provides a detailed overview of its chemical identity, a validated synthesis protocol, and its potential applications for professionals in research and drug development.

Molecular Identity and Physicochemical Properties

The fundamental identity of a chemical compound is defined by its structure and associated identifiers. These properties are critical for database searches, regulatory submissions, and predicting chemical behavior.

Chemical Structure and Stereochemistry

4-Phenoxycyclohexanamine consists of a cyclohexane ring where the phenoxy (-OPh) and amine (-NH₂) groups are in a 1,4-substitution pattern. This arrangement can exist as two distinct geometric isomers: cis and trans. In the cis isomer, both substituents are on the same face of the ring, while in the trans isomer, they are on opposite faces. The specific isomerism can significantly impact the molecule's biological activity and physical properties.

Caption: 2D Chemical Structure of **4-Phenoxycyclohexanamine**.

SMILES Code and Molecular Identifiers

The Simplified Molecular Input Line Entry System (SMILES) provides a machine-readable line notation for chemical structures. This code is essential for cheminformatics and computational modeling.

Identifier	Value	Source
SMILES Code	<chem>NC1CCC(OC2=CC=CC=C2)C1</chem>	[1]
Molecular Formula	C ₁₂ H ₁₇ NO	[1]
Molecular Weight	191.27 g/mol	[1]
CAS Number	58730-73-7	[1]

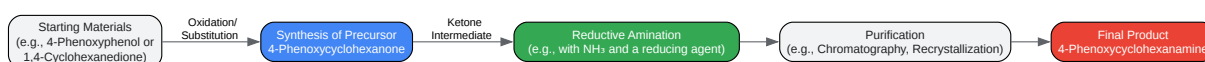
Synthesis and Characterization

The synthesis of **4-Phenoxycyclohexanamine** is typically achieved through a multi-step process starting from commercially available precursors. A common and efficient strategy involves the reductive amination of the corresponding ketone, 4-phenoxy-cyclohexanone. This ketone can be synthesized from precursors like 1,4-cyclohexanedione.

Proposed Synthetic Pathway

The logical pathway involves two key transformations:

- Synthesis of 4-Phenoxy cyclohexanone: This intermediate can be prepared via methods such as the catalytic hydrogenation of 4-phenoxyphenol or the oxidation of 4-phenoxy cyclohexanol.[2] The synthesis of related substituted cyclohexanones often starts from protected diones like 1,4-cyclohexanedione monoethylene ketal.[3]
- Reductive Amination: The ketone intermediate is then converted to the target primary amine. This is a cornerstone reaction in medicinal chemistry, often employing reagents like sodium cyanoborohydride or catalytic hydrogenation in the presence of ammonia.



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Caption: Proposed synthetic workflow for **4-Phenoxy cyclohexanamine**.

Experimental Protocol: Reductive Amination of 4-Phenoxy cyclohexanone

This protocol describes a representative procedure for the synthesis of **4-Phenoxy cyclohexanamine** from its ketone precursor.

Materials:

- 4-Phenoxy cyclohexanone
- Ammonium acetate (NH_4OAc)
- Sodium cyanoborohydride (NaBH_3CN)
- Methanol (MeOH)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3)

- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 4-phenoxy cyclohexanone (1.0 eq) and ammonium acetate (10.0 eq) in methanol.
- **Addition of Reducing Agent:** Stir the solution at room temperature and add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- **Work-up:** Quench the reaction by slowly adding water. Reduce the volume of methanol under reduced pressure.
- **Extraction:** Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution. Extract the aqueous layer twice more with dichloromethane.
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude amine by column chromatography on silica gel to obtain the pure **4-Phenoxy cyclohexanamine**.

Self-Validation: The identity and purity of the final compound must be confirmed using standard analytical techniques, including ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS), to validate the structure and ensure the absence of significant impurities.

Applications in Medicinal Chemistry and Drug Development

While specific FDA-approved drugs containing the **4-Phenoxy cyclohexanamine** scaffold are not prominent, its structural motifs are highly relevant in modern drug discovery. The value of this compound lies in its utility as a versatile scaffold for building more complex molecules.

- **Scaffold for Library Synthesis:** The primary amine serves as a key functional handle for derivatization. It can be readily acylated, alkylated, or used in reductive amination to build combinatorial libraries for high-throughput screening. Click chemistry is another powerful tool that can be employed for library generation.[4]
- **Modulation of Physicochemical Properties:** The phenoxy group increases the lipophilicity of the molecule, which can enhance membrane permeability. The cyclohexyl ring provides a non-planar, rigid structure that can reduce the molecule's flexibility, often leading to higher binding affinity and selectivity for a specific biological target.
- **Bioisosteric Replacement:** The phenoxy-cyclohexyl core can be used as a bioisostere for other cyclic or aromatic systems in known active compounds to improve pharmacokinetic profiles (absorption, distribution, metabolism, and excretion).

The development of small molecules, often inspired by natural products or built from unique scaffolds like this one, remains a cornerstone of pharmaceutical innovation.[5] The strategic use of such building blocks is crucial for exploring new chemical space and identifying novel therapeutic agents.

Conclusion

4-Phenoxy-cyclohexanamine is a well-defined chemical entity with significant potential as a building block for creating diverse and structurally complex molecules. Its straightforward synthesis from common precursors, combined with the strategic importance of its constituent functional groups, makes it an attractive tool for researchers in drug discovery and materials science. The principles outlined in this guide provide the foundational knowledge required to synthesize, characterize, and strategically deploy this compound in the pursuit of novel chemical entities.

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